molecular formula C19H14O6 B2524913 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 886121-53-5

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2524913
CAS No.: 886121-53-5
M. Wt: 338.315
InChI Key: PBXFFNLCQHFSKF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.315. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on derivatives of 4-hydroxy-chromen-2-one, closely related to 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, has demonstrated significant antibacterial activity. Synthesized compounds, including ones with structural similarities, have shown bacteriostatic and bactericidal effects against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Anticancer Agents

Compounds structurally related to this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been explored for their ability to mitigate drug resistance in cancer cells and synergize with cancer therapies. Such compounds inhibit tumor cell growth through apoptosis induction, especially in drug-resistant cancer cells, making them promising candidates for treating cancers with multiple drug resistances (Das et al., 2009).

Synthesis of Functionalized Derivatives

The atom economical synthesis of medicinally promising derivatives, through a one-pot multicomponent reaction, highlights the versatility of chromene structures in medicinal chemistry. Such syntheses offer pathways to generate densely functionalized 4H-chromene derivatives, which could have various biological activities, showcasing the compound's role as a precursor in medicinal chemistry (Boominathan et al., 2011).

Photochromic Materials and Biologically Active Compounds

The synthesis and reactions of derivatives closely related to this compound have been explored for applications in creating photochromic materials and biologically active natural products. These studies indicate the potential of such compounds in the development of new materials with unique optical properties and biological activities (Rawat et al., 2006).

Antioxidant and ACE Inhibitory Activities

O-heterocyclic analogues derived from seaweeds, structurally related to this compound, have shown significant antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. These compounds, with their potential as natural antioxidant and antihypertensive agents, underscore the broader therapeutic potential of chromene derivatives in managing hypertension and oxidative stress-related conditions (Maneesh & Chakraborty, 2018).

Future Directions

The chromenopyridine nucleus, a component of this compound, has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Therefore, the development of concise and efficient methods for the synthesis of these important molecules is an attractive area of research in both academia and the pharmaceutical industry .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXFFNLCQHFSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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